2-hydroxy-3-phenylprop-2-enoic acid
Overview
Description
Enol-Phenylpyruvic acid: is a 2-hydroxy monocarboxylic acid that is the enol form of phenylpyruvic acid. It consists of acrylic acid having a hydroxy substituent at the 2-position and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Aminocinnamic Acid Derivatives: Enol-Phenylpyruvic acid can be prepared by hydrolyzing aminocinnamic acid derivatives, such as α-acetaminocinnamic acid.
Condensation of Benzaldehyde and Glycine Derivatives: Another method involves the condensation of benzaldehyde and glycine derivatives to form phenylazlactone, which is then hydrolyzed using acid or base catalysis.
Catalytic Carbonylation of Benzyl Halide: This method involves the catalytic carbonylation of benzyl halide in the presence of a catalytic system based on carbonyl complexes of cobalt or precursors.
Industrial Production Methods: Industrial production methods for 2-hydroxy-3-phenylprop-2-enoic acid typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Enol-Phenylpyruvic acid can undergo oxidation reactions, often resulting in the formation of phenylpyruvic acid.
Reduction: Reduction of 2-hydroxy-3-phenylprop-2-enoic acid can lead to the formation of various reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxy and phenyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acid or base catalysts are often employed in hydrolysis and condensation reactions.
Major Products:
Phenylpyruvic Acid: A major product formed from the oxidation of this compound.
Reduced Derivatives: Various reduced forms of the compound can be obtained through reduction reactions.
Scientific Research Applications
Chemistry:
- Enol-Phenylpyruvic acid is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions .
Biology:
- The compound plays a role in metabolic pathways and is studied for its involvement in biochemical processes .
Medicine:
- Enol-Phenylpyruvic acid derivatives are explored for their potential therapeutic applications, including enzyme inhibition and anti-inflammatory properties .
Industry:
Mechanism of Action
Enol-Phenylpyruvic acid exerts its effects through various biochemical pathways. It acts as a Bronsted acid, donating a hydron to acceptors (Bronsted bases) . The compound’s molecular targets include enzymes and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Phenylpyruvic Acid: The keto form of 2-hydroxy-3-phenylprop-2-enoic acid, involved in similar biochemical processes.
Acrylic Acid Derivatives: Compounds with similar structural features and reactivity.
Uniqueness: Enol-Phenylpyruvic acid is unique due to its enol form, which imparts distinct chemical properties and reactivity compared to its keto counterpart, phenylpyruvic acid .
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-hydroxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12) |
InChI Key |
DEDGUGJNLNLJSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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